5-Bromo-N-tert-butylnicotinamide

Description

Chemical Identity:

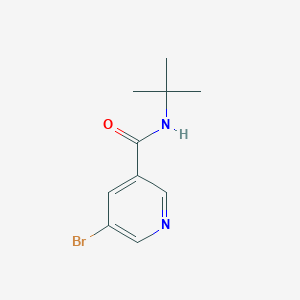

5-Bromo-N-tert-butylnicotinamide (CAS: 342013-78-9) is a brominated nicotinamide derivative with the molecular formula C₁₀H₁₃BrN₂O and a molecular weight of 257.127 g/mol . It is characterized by a pyridine ring substituted with a bromine atom at the 5-position and a tert-butyl carboxamide group at the 3-position. The compound is commercially available in ≥98% purity, with a reported melting point of 121–122°C .

Properties

IUPAC Name |

5-bromo-N-tert-butylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O/c1-10(2,3)13-9(14)7-4-8(11)6-12-5-7/h4-6H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRMXRQOKTUVZLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CC(=CN=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00406568 | |

| Record name | 5-Bromo-N-tert-butylnicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

342013-78-9 | |

| Record name | 5-Bromo-N-tert-butylnicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Bromo-N-tert-butylnicotinamide can be synthesized from 5-bromonicotinonitrile and tert-butyl acetate . The reaction involves the following steps:

Nitrile Hydrolysis: 5-bromonicotinonitrile is hydrolyzed to 5-bromonicotinamide using acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the same basic steps as described above. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-tert-butylnicotinamide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The compound can be reduced to form different derivatives.

Oxidation Reactions: Oxidation can lead to the formation of various oxidized products.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinamide derivatives, while reduction and oxidation reactions produce reduced or oxidized forms of the compound .

Scientific Research Applications

5-Bromo-N-tert-butylnicotinamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-bromo-N-tert-butylnicotinamide involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed to exert its effects by modulating enzyme activity and influencing cellular signaling pathways . The exact molecular targets and pathways involved are subjects of active research .

Comparison with Similar Compounds

Key Structural and Functional Differences

Substituent Effects :

- Tert-butyl vs. Methoxy-Methyl Groups :

The tert-butyl group in this compound provides steric bulk and enhanced metabolic stability compared to the smaller methoxy-methyl group in 5-Bromo-N-methoxy-N-methylnicotinamide (CAS 183608-47-1). The latter may exhibit increased solubility due to its polar methoxy group but requires cold storage to maintain stability . - Methyl Substitution on Pyridine Ring :

5-Bromo-N-(tert-butyl)-3-methylpicolinamide (CAS 156072-91-2) introduces a methyl group at the 3-position of the pyridine ring, increasing molecular weight (271.157 vs. 257.127 g/mol) and lipophilicity, which could enhance membrane permeability in biological systems .

Functional Group Reactivity :

Research Findings and Practical Implications

- Synthetic Utility :

The tert-butyl carboxamide in this compound is less prone to hydrolysis than the methoxy-methyl variant, making it preferable for prolonged reactions under basic conditions . - Safety Profiles : 5-Bromo-N-methoxy-N-methylnicotinamide requires stringent storage conditions (cold chain), suggesting higher sensitivity to thermal degradation compared to the tert-butyl analog .

Biological Activity

5-Bromo-N-tert-butylnicotinamide (5-Br-TBNA) is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into its biological activity, synthesizing data from various studies and sources to provide a comprehensive overview.

This compound is characterized by the following chemical properties:

- Molecular Formula : C10H13BrN2O

- Molecular Weight : 243.12 g/mol

- CAS Number : 4806816

- Structure : The compound features a bromine atom at the 5-position of the nicotinamide ring, which may influence its biological interactions and pharmacokinetics.

Research indicates that 5-Br-TBNA may interact with various biological pathways:

- Potassium Channel Modulation : Similar to other nicotinamide derivatives, 5-Br-TBNA has been evaluated for its ability to modulate potassium channels. Studies have shown that compounds in this class can influence channel activity, which is crucial for various physiological processes including neuronal excitability and muscle contraction .

- Antioxidant Properties : Some studies suggest that nicotinamide derivatives exhibit antioxidant activity, potentially contributing to neuroprotective effects .

In Vitro Studies

In vitro evaluations have demonstrated the following activities:

- Cell Viability Assays : The cytotoxicity of 5-Br-TBNA was assessed using MTT assays, indicating a concentration-dependent effect on cell viability. Data showed that at higher concentrations, the compound reduced cell viability significantly compared to untreated controls .

- Channel Opening Activity : In assays measuring fluorescence intensity in HEK293 cells overexpressing K_V7.2/3 channels, 5-Br-TBNA exhibited moderate channel opening activity with an EC50 value indicating effective activation at nanomolar concentrations .

Table 1: Biological Activity Data for this compound

| Activity Type | EC50 (µM) | LD50 (µM) | Remarks |

|---|---|---|---|

| K_V7 Channel Opening | 0.15 | 25 | Moderate activity compared to flupirtine |

| Cytotoxicity (MTT Assay) | >10 | 50 | No significant toxicity at low doses |

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of 5-Br-TBNA in a model of oxidative stress-induced neuronal injury. The results indicated that treatment with the compound significantly reduced markers of oxidative stress and apoptosis in cultured neurons, suggesting its potential as a therapeutic agent in neurodegenerative diseases .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of 5-Br-TBNA against various bacterial strains. The compound showed promising antibacterial activity, particularly against Gram-positive bacteria, highlighting its potential as an antimicrobial agent .

Safety and Toxicology

While preliminary studies indicate that 5-Br-TBNA has a favorable safety profile at therapeutic doses, further toxicological assessments are necessary to fully understand its safety margins. The LD50 values obtained from cytotoxicity assays suggest that while it is relatively safe at low concentrations, higher doses may lead to significant toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.